molecular formula C18H26BNO4 B1453401 3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester CAS No. 1073355-06-2

3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester

Cat. No. B1453401
CAS RN: 1073355-06-2
M. Wt: 331.2 g/mol
InChI Key: KHXJYLFLGVPADA-UHFFFAOYSA-N
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Description

3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester is a boronic acid derivative . It selectively engages disease-associated proteins and pivotal enzymes, presenting unparalleled multitarget potential against formidable adversaries like cancer, diabetes, and inflammatory maladies .


Synthesis Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .


Molecular Structure Analysis

The molecular weight of this compound is 331.21 .


Chemical Reactions Analysis

Pinacol boronic esters are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Scientific Research Applications

Anticancer Research

  • Cinnamic acid derivatives, chemically related to phenylboronic acids, have garnered attention in medicinal research for their antitumor properties. The reactive sites of these compounds facilitate a variety of chemical modifications, leading to significant interest in their anticancer potentials. Despite their rich medicinal history, these derivatives have been underutilized, highlighting the need for further exploration in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Electrochemical Biosensors

  • Phenylboronic acid (PBA) and its derivatives have been utilized in developing electrochemical biosensors due to their ability to bind 1,2- and 1,3-diols, forming negatively charged boronate esters. This property is particularly exploited in glucose sensors, demonstrating the versatility of PBA derivatives in sensor technology. Such sensors have potential applications in monitoring glucose levels over extended periods, showcasing the importance of PBA derivatives in healthcare technologies (Anzai, 2016).

Food Safety and Toxicology

  • Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) have been identified as potential nephrotoxic and testicular toxicants found in various food categories. Their detection in human breast milk suggests absorption and distribution within human tissues, raising concerns about food safety. This review synthesizes current knowledge on 3-MCPD esters, including their formation mechanisms, occurrence in foods, and mitigation strategies, to enhance understanding and address food safety concerns (Gao, Li, Huang, & Yu, 2019).

Mechanism of Action

Target of Action

The primary target of 3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester is the formation of carbon-carbon bonds. This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the compound transfers a formally nucleophilic organic group to a palladium atom . This reaction results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction enables the synthesis of a wide array of organic compounds, contributing to the diversity and complexity of biochemical structures .

Pharmacokinetics

The rate of hydrolysis is influenced by the pH and can be considerably accelerated at physiological pH .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This contributes to the synthesis of complex organic molecules, expanding the diversity of biochemical structures .

Action Environment

The action of this compound is influenced by environmental factors such as pH. As mentioned earlier, the rate of hydrolysis of boronic esters, including this compound, can be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-8-5-7-13(11-14)16(21)20-12-15-9-6-10-22-15/h5,7-8,11,15H,6,9-10,12H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXJYLFLGVPADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701122943
Record name N-[(Tetrahydro-2-furanyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1073355-06-2
Record name N-[(Tetrahydro-2-furanyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073355-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Tetrahydro-2-furanyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(Tetrahydrofurfurylamino-1-carbonyl)phenyl]boronic acid pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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